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Get Quote

This guide provides a comprehensive technical overview of Felypressin (PLV-2), a synthetic

nonapeptide and potent vasopressin 1 (V1a) receptor agonist. Designed for researchers,

chemists, and drug development professionals, this document delves into the molecular

architecture of Felypressin, the strategic considerations for its chemical synthesis via Solid-

Phase Peptide Synthesis (SPPS), and the analytical methodologies required for its purification

and verification.

Introduction: Felypressin as a Vasopressin
Analogue
Felypressin is a synthetic analogue of the posterior pituitary hormone, vasopressin.[1][2]

Structurally, it is a cyclic nonapeptide with a disulfide bridge forming a six-amino-acid ring, a

feature crucial for its biological activity.[3][4] Its primary pharmacological action is as a non-

catecholamine vasoconstrictor, mediated through agonism at V1a receptors located on

vascular smooth muscle cells.[3][4][5][6] This action leads to localized vasoconstriction, which

has made Felypressin a valuable component in dental anesthetic formulations, where it

reduces systemic absorption and prolongs the duration of the anesthetic effect.[1][7] Unlike

native vasopressin, Felypressin has significantly reduced antidiuretic and oxytocic activities,

making it a more selective and safer vasoconstrictor for its intended applications.[4][7]
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Molecular Structure and Physicochemical
Properties
The detailed structure of Felypressin is critical for understanding its synthesis and function.

Peptide Sequence and Structure
The primary amino acid sequence of Felypressin is: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-

NH₂[5][8]

A defining feature is the intramolecular disulfide bond between the cysteine residues at position

1 and position 6 (Cys¹-Cys⁶). This cyclization is essential for the peptide's conformation and its

ability to bind effectively to the V1a receptor.[3] The C-terminus is an amide (Glycinamide),

which is a common feature in many biologically active peptides.

Property Value Source

Molecular Formula C₄₆H₆₅N₁₃O₁₁S₂ [7]

Molecular Weight 1040.22 g/mol

Monoisotopic Mass 1039.43679229 Da [7]

Short Sequence CFFQNCPKG-NH₂ [5][8]

Structure
Cyclic (Cys¹-Cys⁶ disulfide

bridge)
[3][4][5]

Synthesis of Felypressin via Solid-Phase Peptide
Synthesis (SPPS)
The chemical synthesis of Felypressin is most efficiently achieved using Fmoc-based Solid-

Phase Peptide Synthesis (SPPS). This methodology allows for the stepwise assembly of the

peptide chain on an insoluble resin support, simplifying the purification of intermediates by

allowing excess reagents and by-products to be washed away.

The Rationale Behind SPPS for Felypressin
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SPPS offers several advantages for constructing a nonapeptide like Felypressin:

Efficiency: The repetitive nature of deprotection and coupling steps can be automated,

significantly reducing synthesis time.[9]

Purity: The use of excess reagents drives reactions to completion, minimizing deletion

sequences.[10]

Versatility: The mild conditions of the Fmoc strategy are compatible with the sensitive amino

acid side chains present in Felypressin.

The overall workflow involves three main stages: linear chain assembly, cleavage and

deprotection, and oxidative cyclization.
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On-Resin Synthesis

Cleavage & Deprotection

Cyclization & Purification

1. Rink Amide Resin
(Provides C-terminal amide)

2. Stepwise Fmoc-Amino Acid
Coupling (C- to N-terminus)

3. Final Fmoc Removal

4. TFA Cleavage Cocktail
(Releases peptide, removes side-chain

protecting groups)

5. Oxidative Disulfide
Bond Formation (Cyclization)

6. Preparative RP-HPLC

7. LC-MS & AAA Verification
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Fig 1. Overall workflow for Felypressin synthesis.
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Detailed Experimental Protocol: Linear Chain Assembly
This protocol outlines the manual synthesis of the linear Felypressin precursor using Fmoc

chemistry.

3.2.1 Resin Selection and Preparation: The choice of resin is dictated by the desired C-terminal

functionality. For Felypressin's C-terminal amide, a Rink Amide resin is the standard choice.[3]

[11]

Resin Swelling: Swell the Rink Amide resin (e.g., 0.5 mmol/g substitution) in

dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

3.2.2 Amino Acid Coupling Cycle: The synthesis proceeds from the C-terminus (Glycine) to the

N-terminus (Cysteine). Each cycle consists of two main steps: Fmoc deprotection and amino

acid coupling.

Fmoc Deprotection:

Drain the DMF from the swollen resin.

Add a solution of 20% piperidine in DMF to the resin.[11][12]

Agitate for 5-7 minutes.

Drain the piperidine solution.

Repeat the 20% piperidine treatment for another 5-7 minutes to ensure complete removal

of the Fmoc group.

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Activation and Coupling:

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 molar excess relative to

resin loading) and an activating agent. A common and effective combination is HBTU (O-

Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) with N,N-

Diisopropylethylamine (DIEA) in DMF.[3][12]
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Allow the activation to proceed for 3-8 minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate for 60-120 minutes, depending on the specific amino acid. Proline and Arginine

may require longer coupling times or double coupling.[3]

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Monitoring Coupling Completion:

Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads.[12] A blue

color indicates the presence of free primary amines (incomplete coupling), while

yellow/brown indicates their absence (complete coupling). If the test is positive, the

coupling step should be repeated.

3.2.3 Side-Chain Protection Strategy: The choice of acid-labile side-chain protecting groups is

crucial for preventing unwanted side reactions during chain assembly. These groups must be

stable to the basic conditions of Fmoc deprotection but readily removable during the final acid

cleavage.
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Amino Acid Position
Side-Chain
Protecting Group

Rationale

Lysine (Lys) 8
Boc (tert-

Butoxycarbonyl)

Protects the ε-amino

group from acylation.

Cysteine (Cys) 1, 6 Trt (Trityl)

Protects the thiol

group, preventing

premature oxidation.

Trt is sufficiently labile

for TFA cleavage.[3][8]

Glutamine (Gln) 4 Trt (Trityl)

Prevents dehydration

and deamidation side

reactions.[3]

Asparagine (Asn) 5 Trt (Trityl)

Prevents dehydration

and deamidation side

reactions.[3]

Cleavage, Deprotection, and Cyclization
3.3.1 Cleavage from Resin and Side-Chain Deprotection: Once the linear nonapeptide is fully

assembled, it is cleaved from the solid support, and the side-chain protecting groups are

simultaneously removed.

Final Fmoc Removal: Perform a final Fmoc deprotection cycle on the N-terminal Cysteine.

Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under a

stream of nitrogen.

Cleavage Cocktail: Prepare a cleavage cocktail designed to scavenge the reactive

carbocations generated during deprotection. A standard high-efficiency cocktail is Reagent B

or a similar mixture.[13]

TFA / Water / Triisopropylsilane (TIS) / Ethanedithiol (EDT)

Typical Ratio: 94% / 2.5% / 2.5% / 1% (v/v)[3]
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TFA: The strong acid that cleaves the peptide from the resin and removes protecting

groups.

Water & TIS: Cation scavengers, particularly for the Trt group.

EDT: Protects the Cysteine thiol groups from re-attachment of cations and oxidation during

cleavage.

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate at room

temperature for 2-3 hours.[3]

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude linear

peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[3]

Collection: Collect the white precipitate by centrifugation, wash several times with cold ether

to remove residual scavengers, and dry under vacuum. This yields the crude, linear

Felypressin with free thiol groups.

3.3.2 Oxidative Cyclization (Disulfide Bond Formation): This is the most critical step for

obtaining biologically active Felypressin. The goal is to favor intramolecular cyclization over

intermolecular dimerization or polymerization.

High-Dilution Air Oxidation: This is the most common and scalable method.[3]

Dissolve the crude linear peptide in a large volume of 0.1 M ammonium bicarbonate buffer

(pH 8.0-8.5) to achieve a low peptide concentration (0.1-0.5 mg/mL).[3] The low

concentration favors the intramolecular reaction.

The alkaline pH facilitates the deprotonation of the thiol groups to the more reactive

thiolate anions.

Stir the solution gently, open to the atmosphere, for 24-72 hours at room temperature or

4°C.[3]

Monitor the reaction's progress by taking aliquots and analyzing them via analytical RP-

HPLC and Mass Spectrometry. The disappearance of the linear peptide peak and the
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appearance of the cyclic peptide peak (with a mass decrease of ~2 Da) indicates reaction

completion.

Quenching: Once cyclization is complete (typically >85%), acidify the solution to pH 4-6 with

glacial acetic acid to stop the oxidation process.

Lyophilization: Freeze-dry the solution to obtain the crude cyclic Felypressin as a fluffy white

powder.

Fig 2. Oxidative cyclization of linear Felypressin.

Purification and Analytical Verification
Purification of the crude cyclic peptide is essential to remove impurities generated during

synthesis and cyclization, such as deletion sequences, incompletely deprotected peptides, and

dimers.

Preparative Reversed-Phase HPLC (RP-HPLC)
The standard method for peptide purification is preparative RP-HPLC.[14]

4.1.1 Protocol:

Column: A preparative C18 silica-based column (10-15 µm particle size, 300 Å pore size) is

suitable for a nonapeptide like Felypressin.[3]

Mobile Phase:

Solvent A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-

pairing agent to improve peak shape.

Solvent B: HPLC-grade acetonitrile (ACN) with 0.1% TFA.[2]

Gradient Elution:

Dissolve the crude lyophilized peptide in Solvent A.

Inject the sample onto the column equilibrated with a low percentage of Solvent B (e.g.,

10-15%).
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Elute the peptide using a shallow linear gradient of Solvent B (e.g., 15% to 35% B over 60-

90 minutes). A shallow gradient is critical for resolving closely eluting impurities.[3]

Detection and Fraction Collection:

Monitor the column effluent using a UV detector at wavelengths of 214 nm (for the peptide

backbone) and 280 nm (for the aromatic Phenylalanine residues).[15]

Collect fractions corresponding to the main product peak.

Post-Purification Processing:

Analyze the collected fractions by analytical RP-HPLC to assess purity.

Pool the fractions that meet the required purity specification (typically >98%).

Remove the acetonitrile by rotary evaporation.

Lyophilize the remaining aqueous solution to obtain the final purified Felypressin as a

white, fluffy TFA salt.

Analytical Verification
A panel of analytical tests is required to confirm the identity, purity, and composition of the final

product, in accordance with ICH Q2(R1) guidelines.[3]

4.2.1 Analytical RP-HPLC for Purity Assessment:

Method: Use an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm) with a water/ACN/TFA

mobile phase system. A gradient of 10-40% ACN over 30 minutes at a flow rate of 1 mL/min

is a typical starting point.[3]

Acceptance Criteria: Purity should be ≥98.0% as determined by the peak area percentage at

214 nm.

4.2.2 Mass Spectrometry (MS) for Identity Confirmation:
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Method: Electrospray Ionization (ESI-MS) or MALDI-TOF MS is used to confirm the

molecular weight.[3]

Expected Results: The analysis should confirm the monoisotopic mass of 1039.44 Da.

Common observed ions in ESI-MS would include the protonated species [M+H]⁺ at m/z

1040.4 and the doubly charged species [M+2H]²⁺ at m/z 520.7. The absence of a signal at

M+2 Da confirms the completion of cyclization.[3]

4.2.3 Amino Acid Analysis (AAA):

Method: The peptide is hydrolyzed into its constituent amino acids using 6M HCl, and the

resulting amino acids are quantified.

Purpose: AAA confirms the correct amino acid composition and ratio, providing orthogonal

evidence of identity and purity. It is also used to determine the net peptide content.[3]

Conclusion
The synthesis of Felypressin is a well-defined process rooted in the principles of Fmoc-SPPS.

Success hinges on a logical and systematic approach that includes the careful selection of a C-

terminal amide resin, appropriate side-chain protecting groups to prevent side reactions, and

controlled conditions for the critical oxidative cyclization step. The purification via preparative

RP-HPLC, followed by rigorous analytical verification using HPLC, MS, and AAA, is essential to

ensure the final product meets the high standards of purity and identity required for research

and pharmaceutical applications. This guide provides the technical framework and field-proven

methodologies to enable the successful synthesis and characterization of this important

vasopressin analogue.
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